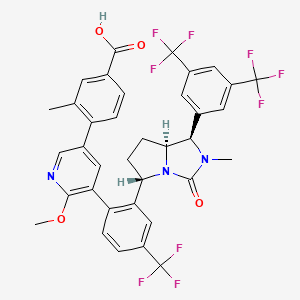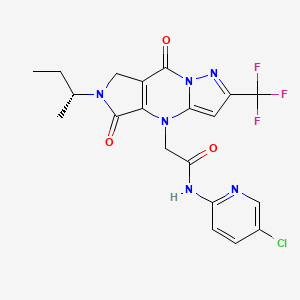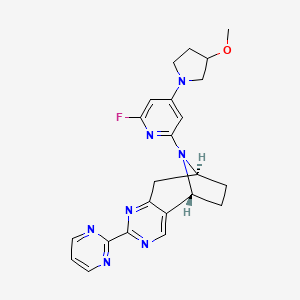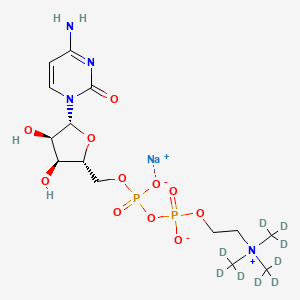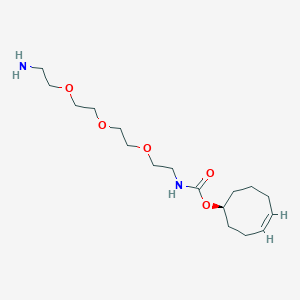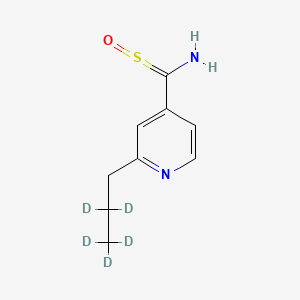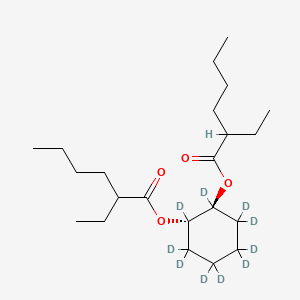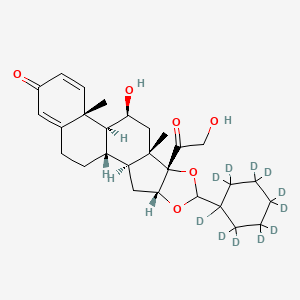
IL-17A antagonist 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IL-17A antagonist 3 is a compound that targets and inhibits the activity of interleukin-17A, a pro-inflammatory cytokine involved in various autoimmune and inflammatory diseases. Interleukin-17A is primarily produced by T helper 17 cells and plays a crucial role in the immune response by promoting the recruitment of neutrophils and the production of other pro-inflammatory cytokines . By inhibiting interleukin-17A, this compound can help reduce inflammation and alleviate symptoms associated with conditions such as psoriasis, rheumatoid arthritis, and ankylosing spondylitis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of IL-17A antagonist 3 typically involves the expression of the interleukin-17A protein in an Escherichia coli system, followed by optimization of refolding conditions to achieve a high yield of the active protein . The refolding process includes the use of oxidized and reduced forms of oxido-shuffling reagents and careful control of the refolding duration . Additionally, the production of anti-interleukin-17A Fab fragments can be enhanced by generating stable HEK293-F cell lines expressing the Fab fragment .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of genetically engineered Escherichia coli or mammalian cell lines, followed by purification and refolding of the protein to obtain the active antagonist . The process is optimized to ensure high yield and purity, making it suitable for therapeutic applications.
Analyse Des Réactions Chimiques
Types of Reactions: IL-17A antagonist 3 primarily undergoes protein-protein interactions rather than traditional chemical reactions such as oxidation, reduction, or substitution . These interactions involve binding to the interleukin-17A receptor and inhibiting its activity .
Common Reagents and Conditions: The production of this compound involves the use of various reagents for protein expression, refolding, and purification. These include oxidized and reduced forms of oxido-shuffling reagents, buffers for maintaining pH and ionic strength, and affinity chromatography resins for purification .
Major Products Formed: The major product formed from the synthesis and purification of this compound is the active protein that can effectively inhibit interleukin-17A activity .
Applications De Recherche Scientifique
IL-17A antagonist 3 has a wide range of scientific research applications, particularly in the fields of immunology, biology, and medicine. It is used to study the role of interleukin-17A in various inflammatory and autoimmune diseases, such as psoriasis, rheumatoid arthritis, and ankylosing spondylitis . Additionally, this compound is employed in preclinical and clinical studies to evaluate its therapeutic potential and efficacy in treating these conditions . The compound is also used in drug discovery and development to identify new therapeutic targets and design novel treatments for inflammatory diseases .
Mécanisme D'action
IL-17A antagonist 3 exerts its effects by binding to the interleukin-17A receptor and preventing the interaction between interleukin-17A and its receptor . This inhibition blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the recruitment of neutrophils . By disrupting these pathways, this compound reduces inflammation and alleviates symptoms associated with autoimmune and inflammatory diseases .
Comparaison Avec Des Composés Similaires
IL-17A antagonist 3 is similar to other interleukin-17A inhibitors, such as secukinumab, ixekizumab, and brodalumab . These compounds also target interleukin-17A or its receptor and are used to treat inflammatory diseases like psoriasis and rheumatoid arthritis . this compound may have unique properties or advantages in terms of binding affinity, specificity, or therapeutic efficacy . Further research and clinical studies are needed to fully understand the differences and potential benefits of this compound compared to other similar compounds .
Propriétés
Formule moléculaire |
C33H33ClN6O4 |
|---|---|
Poids moléculaire |
613.1 g/mol |
Nom IUPAC |
(4S,20R)-7-chloro-N-methyl-4-[(2-methylpyrazole-3-carbonyl)amino]-3,18-dioxo-2,19-diazatetracyclo[20.2.2.16,10.111,15]octacosa-1(25),6,8,10(28),11,13,15(27),22(26),23-nonaene-20-carboxamide |
InChI |
InChI=1S/C33H33ClN6O4/c1-35-31(42)27-17-21-6-10-25(11-7-21)37-32(43)28(39-33(44)29-14-15-36-40(29)2)19-24-18-23(9-12-26(24)34)22-5-3-4-20(16-22)8-13-30(41)38-27/h3-7,9-12,14-16,18,27-28H,8,13,17,19H2,1-2H3,(H,35,42)(H,37,43)(H,38,41)(H,39,44)/t27-,28+/m1/s1 |
Clé InChI |
CEFRORFLEYHRHI-IZLXSDGUSA-N |
SMILES isomérique |
CNC(=O)[C@H]1CC2=CC=C(C=C2)NC(=O)[C@H](CC3=C(C=CC(=C3)C4=CC=CC(=C4)CCC(=O)N1)Cl)NC(=O)C5=CC=NN5C |
SMILES canonique |
CNC(=O)C1CC2=CC=C(C=C2)NC(=O)C(CC3=C(C=CC(=C3)C4=CC=CC(=C4)CCC(=O)N1)Cl)NC(=O)C5=CC=NN5C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)
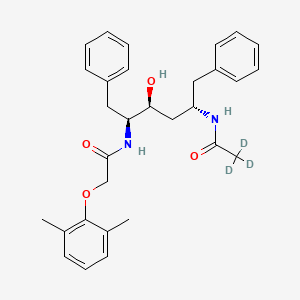

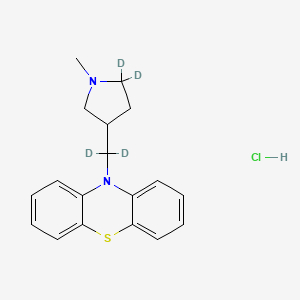
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)
